ethyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Butyl Side Chain: The butyl side chain can be introduced through alkylation reactions using appropriate alkyl halides.
Carbamoylation: The phenylcarbamoylamino group can be introduced via a reaction with phenyl isocyanate.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the butyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the triazole ring or the butyl side chain.
Reduction: Reduced forms of the triazole ring or the carbamoylamino group.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Biological Research: The compound can be used as a probe to study enzyme interactions and metabolic pathways involving triazole derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, leading to inhibition or activation of enzymatic activity. The phenylcarbamoylamino group can enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(phenylcarbamoylamino)-1H-1,2,4-triazole-3-carboxylate: Similar structure but lacks the butyl side chain.
Methyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the combination of its triazole ring, butyl side chain, and phenylcarbamoylamino group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-4-25-16(23)15-20-14(21-22-15)13(10-11(2)3)19-17(24)18-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H2,18,19,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMMXGAVVBIGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(CC(C)C)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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